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Compound of Interest

Compound Name:
2-(2-Chloroethoxy)-2-methyl-

propane

Cat. No.: B3187765 Get Quote

Disclaimer: Spectroscopic data for the specific compound 2-(2-Chloroethoxy)-2-methyl-
propane is not readily available in public databases. This guide presents data for a structurally

related compound, 2-Chloro-2-methylpropane, to provide illustrative spectroscopic information.

The experimental protocols and workflows described are generally applicable for the analysis

of organic molecules.

Introduction
This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-chloro-2-methylpropane. The information is intended

for researchers, scientists, and professionals in drug development to facilitate the

understanding of spectroscopic techniques for the characterization of small organic molecules.

Spectroscopic Data
The following sections present the available spectroscopic data for 2-chloro-2-methylpropane

in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds

by providing information about the chemical environment of atomic nuclei.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.6 Singlet 9H (CH₃)₃C-Cl

Table 1: ¹H NMR data for 2-Chloro-2-methylpropane. The nine protons of the three methyl

groups are chemically equivalent, resulting in a single signal.[1]

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~31 (CH₃)₃C-Cl

~67 (CH₃)₃C-Cl

Table 2: ¹³C NMR data for 2-Chloro-2-methylpropane. Due to the molecule's symmetry, only

two distinct carbon environments are observed.[2]

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. This provides information about the functional groups

present.

Wavenumber (cm⁻¹) Assignment

~2880-3080 C-H stretching

~1300-1500 C-H bending

~1255-1200 C-C-C skeletal vibrations

~750-720 C-C-C skeletal vibrations

~580-780 C-Cl stretching

Table 3: Key IR absorption bands for 2-Chloro-2-methylpropane.[3]
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

m/z Relative Intensity Assignment

92/94 Low [M]⁺ (Molecular ion)

57 100 (Base Peak) [(CH₃)₃C]⁺

Table 4: Mass spectrometry data for 2-Chloro-2-methylpropane. The presence of chlorine

results in isotopic peaks for chlorine-containing fragments (in a ~3:1 ratio for ³⁵Cl/³⁷Cl).[4][5]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as

an internal standard for chemical shift referencing (0.0 ppm).[1][2]

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The experiment is

set up by defining parameters such as the number of scans, pulse sequence, and relaxation

delay. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-

noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the NMR spectrum. Phase and baseline corrections are applied, and the signals

are integrated.

Infrared (IR) Spectroscopy
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Sample Preparation (Neat Liquid): For a liquid sample, a drop is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.[6]

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric and instrumental absorptions.

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample

spectrum is recorded. The instrument software automatically subtracts the background

spectrum to produce the final IR spectrum of the sample.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the volatile sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.[7]

Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z)

ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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